N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide
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Overview
Description
N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide is a complex organic compound characterized by its unique molecular structure, which includes a benzamide group, a methoxyphenyl group, and a morpholinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide typically involves multiple steps, starting with the formation of the benzamide core. The process may include:
Condensation Reaction: The initial step often involves the condensation of 3-methylbenzoic acid with 2-(3-methoxyphenyl)ethylamine to form the benzamide derivative.
Nucleophilic Substitution: The morpholinyl group is introduced through nucleophilic substitution reactions, where morpholine acts as the nucleophile.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the benzamide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction reactions can yield alcohols or amines.
Substitution Products:
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research, aiding in the study of enzyme inhibition and receptor binding. Medicine: The compound has potential therapeutic applications, including anti-inflammatory and analgesic properties. Industry: It is utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or other biological processes.
Comparison with Similar Compounds
N-[2-(3-methoxyphenyl)-2-(piperidin-4-yl)ethyl]-3-methylbenzamide
N-[2-(3-methoxyphenyl)-2-(pyrrolidin-4-yl)ethyl]-3-methylbenzamide
N-[2-(3-methoxyphenyl)-2-(azepan-4-yl)ethyl]-3-methylbenzamide
Uniqueness: N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide stands out due to its specific morpholinyl group, which imparts unique chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16-5-3-7-18(13-16)21(24)22-15-20(23-9-11-26-12-10-23)17-6-4-8-19(14-17)25-2/h3-8,13-14,20H,9-12,15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXFHIOEMKGROB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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